![molecular formula C15H23N7O3S B10952330 4-[3-(morpholin-4-yl)propyl]-5-[1-(4-nitro-1H-pyrazol-1-yl)propan-2-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10952330.png)
4-[3-(morpholin-4-yl)propyl]-5-[1-(4-nitro-1H-pyrazol-1-yl)propan-2-yl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[1-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex heterocyclic compound It features a pyrazole ring substituted with a nitro group, a triazole ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Nitro Group: Nitration of the pyrazole ring is typically achieved using a mixture of concentrated nitric and sulfuric acids.
Formation of the Triazole Ring: The triazole ring can be formed via a cyclization reaction involving an azide and an alkyne.
Attachment of the Morpholine Moiety: The morpholine group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-[1-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological pathways.
Pathways Involved: Potential pathways include those related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-[1-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOLE: Lacks the morpholine moiety.
4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOLE: Lacks the pyrazole ring.
Uniqueness
5-[1-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C15H23N7O3S |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
4-(3-morpholin-4-ylpropyl)-3-[1-(4-nitropyrazol-1-yl)propan-2-yl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H23N7O3S/c1-12(10-20-11-13(9-16-20)22(23)24)14-17-18-15(26)21(14)4-2-3-19-5-7-25-8-6-19/h9,11-12H,2-8,10H2,1H3,(H,18,26) |
InChI Key |
OTLMTVPQRPZYMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C=N1)[N+](=O)[O-])C2=NNC(=S)N2CCCN3CCOCC3 |
Origin of Product |
United States |
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